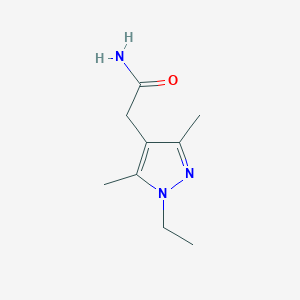

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Description

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 956950-94-0) is a pyrazole-based acetamide derivative with the molecular formula C₉H₁₅N₃O and an average molecular weight of 181.24 g/mol . Its structure features a 1-ethyl-3,5-dimethyl-substituted pyrazole ring linked to an acetamide group.

Properties

IUPAC Name |

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-4-12-7(3)8(5-9(10)13)6(2)11-12/h4-5H2,1-3H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSUAUHVBHEONY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CC(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves the formation of the pyrazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can form the pyrazole ring, which is then further modified to introduce the ethyl and dimethyl substituents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring.

Scientific Research Applications

Biological Activities

Research indicates that 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide exhibits various biological activities, making it a compound of interest in pharmacological studies.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. This suggests potential applications in cancer therapy, although further studies are necessary to elucidate its mechanisms and efficacy.

Drug Development

Given its biological activities, the compound is being explored for potential use in drug development. Researchers are investigating its structure to optimize its pharmacological properties and enhance efficacy while minimizing side effects.

Chemical Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing other complex molecules. Its unique pyrazole structure allows for various modifications that can lead to the development of novel compounds with enhanced properties.

Case Studies

- Antimicrobial Efficacy Study

- Inflammation Modulation Research

- Cancer Cell Line Testing

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide and related pyrazole-acetamide derivatives:

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Solubility and Bioavailability : The parent compound’s lower molecular weight (181.24 g/mol) and simpler substituents (ethyl, methyl) suggest superior solubility compared to bulkier analogues like TPP-Pz or AP-PROTAC-1, which incorporate phosphoranyl or extended heterocyclic systems .

- Hydrogen Bonding : The acetamide group in this compound facilitates hydrogen bonding, a feature shared with 2-[3,5-bis(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]ethanehydroxamic acid. However, the latter’s hydroxamic acid group enhances metal-binding capacity, relevant for enzyme inhibition .

Research Tools and Validation

- Crystallographic Studies : The SHELX software suite has been instrumental in refining the crystal structures of pyrazole derivatives, including validation of hydrogen-bonding patterns and molecular packing .

Biological Activity

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 181.23 g/mol. The structure features a pyrazole ring substituted with an ethyl group and an acetamide moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit notable anticancer properties. A study demonstrated that compounds with similar structures significantly reduced cell viability in various cancer cell lines, including A549 (lung cancer) and Hep-2 (laryngeal cancer). For instance, certain pyrazole derivatives showed IC50 values as low as 3.25 mg/mL against Hep-2 cells, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | A549 | 26 |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. In vitro studies reported that pyrazole derivatives exhibited significant inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for some derivatives ranged from 0.22 to 0.25 μg/mL .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Pyrazole derivative 4a | Staphylococcus epidermidis | 0.22 |

The mechanism through which pyrazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation and microbial survival. For instance, some studies have highlighted the inhibition of Aurora-A kinase and cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Study on Lung Cancer : A derivative similar to this compound was evaluated for its ability to inhibit growth in A549 cells. The results indicated significant growth inhibition at concentrations as low as 26 µM.

- Antimicrobial Efficacy : In a comparative study involving various pyrazole compounds, one derivative displayed superior antimicrobial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic addition-elimination reactions, typically involving chloroacetyl chloride and a pyrazole derivative. A base like triethylamine is used to neutralize HCl byproducts. Reaction optimization includes controlling temperature (e.g., 0–5°C for exothermic steps) and solvent choice (e.g., dichloromethane or THF). Purification via recrystallization or chromatography (e.g., silica gel column) ensures high purity. Monitoring reaction progress with TLC or UV-Vis (λ max ≈ 298 nm) is critical .

Q. How can the thermal stability and photochemical properties of this compound be characterized?

Thermal stability is assessed using TGA, DTA, and DSC to determine decomposition temperatures and phase transitions. UV-Vis spectrophotometry (e.g., λ max = 298 nm) identifies photochemical sensitivity, guiding storage conditions (e.g., light-protected vials). Such analyses are essential for ensuring compound integrity during experimental workflows .

Q. What spectroscopic techniques are recommended for structural validation?

NMR (¹H/¹³C) and FTIR are standard for confirming functional groups and regiochemistry. For example:

- ¹H NMR : Peaks for ethyl (δ 1.2–1.4 ppm, triplet) and methyl groups (δ 2.1–2.3 ppm, singlet).

- FTIR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and dimerization of this compound?

The acetamide moiety participates in N–H···O and C–H···O interactions, forming dimers and chains in the crystal lattice. Graph set analysis (e.g., Etter’s notation) reveals motifs like R₂²(8) for dimeric units. These interactions affect solubility and bioavailability, as demonstrated in analogous pyrazole derivatives .

Q. What challenges arise in refining the crystal structure using SHELXL, and how are data contradictions resolved?

SHELXL refinement requires high-resolution data (≤1.0 Å) to resolve disorder in the ethyl/methyl groups. Twinning or pseudosymmetry may necessitate using the TWIN or BASF commands. Discrepancies in displacement parameters are addressed via Hirshfeld rigid-bond tests and electron density maps (e.g., OMIT to exclude poorly modeled regions) .

Q. How does the compound interact with biochemical pathways involving nucleophilic substitution?

The acetamide’s chlorine atom acts as a leaving group, enabling nucleophilic substitution with thiols or amines in enzymatic active sites. For example, glutathione transferases may catalyze thioether formation, altering cellular redox states. Kinetic studies (e.g., stopped-flow spectroscopy) quantify reaction rates, while molecular docking predicts binding modes .

Q. What strategies mitigate toxicity in in vivo studies while maintaining efficacy?

Dose-response studies in animal models identify thresholds for adverse effects (e.g., hepatotoxicity at >50 mg/kg). Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) reduces metabolic activation of toxic intermediates. Subcellular localization studies (e.g., fluorescence tagging) optimize tissue targeting .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.